(2R)-2-(3-phenylpropanamido)propanoic acid

Chiral synthesis Asymmetric catalysis Stereoselective binding

(2R)-2-(3-phenylpropanamido)propanoic acid (CAS 1308958-74-8) is a chiral N-acyl amino acid derivative, specifically the D-alanine conjugate of 3-phenylpropanoic acid, with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. It is commercially available as a research-grade building block, typically supplied at 95% purity, and is used in the synthesis of peptidomimetics, chiral catalysts, and bioactive molecule libraries.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1308958-74-8
Cat. No. B1490491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(3-phenylpropanamido)propanoic acid
CAS1308958-74-8
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1
InChIKeyWHQOVJKEOBDJIV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(3-phenylpropanamido)propanoic acid (CAS 1308958-74-8) Procurement Specifications & Chiral Purity Requirements


(2R)-2-(3-phenylpropanamido)propanoic acid (CAS 1308958-74-8) is a chiral N-acyl amino acid derivative, specifically the D-alanine conjugate of 3-phenylpropanoic acid, with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is commercially available as a research-grade building block, typically supplied at 95% purity, and is used in the synthesis of peptidomimetics, chiral catalysts, and bioactive molecule libraries . The compound features a single stereocenter with defined (2R) configuration, distinguishing it from racemic mixtures or the (2S) enantiomer.

Why (2R)-2-(3-phenylpropanamido)propanoic acid Cannot Be Substituted with Racemic or L‑Enantiomer Analogs


Generic substitution of (2R)-2-(3-phenylpropanamido)propanoic acid with the racemic mixture (CAS 54759-57-8) or the (2S)-enantiomer introduces uncontrolled stereochemical variability that compromises downstream applications. The (2R) stereocenter confers specific three-dimensional geometry essential for chiral recognition in asymmetric synthesis and stereoselective binding interactions . In contrast, the racemic mixture contains equimolar (2R) and (2S) enantiomers, effectively halving the concentration of the desired active stereoisomer while introducing an enantiomeric impurity with potentially antagonistic or confounding biological effects [1]. Procurement of the defined (2R)-isomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring batch-to-batch consistency in stereochemically sensitive workflows [2].

Quantitative Differentiation Evidence for (2R)-2-(3-phenylpropanamido)propanoic acid Versus Comparators


Stereochemical Purity: Defined (2R) Configuration Versus Racemic Mixture

(2R)-2-(3-phenylpropanamido)propanoic acid possesses a defined (2R) stereocenter at the α-carbon, whereas the commonly available analog N-(3-phenylpropanoyl)alanine (CAS 54759-57-8) is a racemic mixture of (2R) and (2S) enantiomers [1]. The defined stereochemistry eliminates enantiomeric impurity and enables predictable stereochemical outcomes in asymmetric transformations .

Chiral synthesis Asymmetric catalysis Stereoselective binding

Chiral Scaffold for Bioactive Derivative Synthesis: Evidence from AKR1C3 Inhibitor KV-37

The (2R)-2-(3-phenylpropanamido)propanoic acid scaffold serves as a key chiral precursor in the synthesis of KV-37, a potent and isoform-selective AKR1C3 inhibitor [1]. KV-37 exhibits an IC50 of 66 nM against AKR1C3 with 109-fold selectivity over AKR1C2, demonstrating that the phenylpropanamido-D-alanine core enables the development of highly potent and selective therapeutic candidates .

Medicinal chemistry Cancer therapeutics Enzyme inhibition

HDAC Inhibitor Class Evidence: HPPB Derivatives Containing the Phenylpropanamido Motif

The phenylpropanamido moiety, which constitutes the core structural element of (2R)-2-(3-phenylpropanamido)propanoic acid, is a critical pharmacophoric component in the HPPB (N-hydroxy-4-(3-phenylpropanamido)benzamide) series of histone deacetylase (HDAC) inhibitors [1]. Compound 5j, a thiophene-substituted HPPB derivative, demonstrated an HDAC IC50 of 0.3 μM and exhibited antiproliferative activity superior to the FDA-approved HDAC inhibitor SAHA (vorinostat) against multiple cancer cell lines [2].

Epigenetics Histone deacetylase Anticancer agents

MOR Agonist SAR: N-Phenylpropanamido Substituent Delivers High Potency Binding

Structure-activity relationship (SAR) studies on LP1 derivatives, which feature an N-phenylpropanamido substituent analogous to the acyl group in (2R)-2-(3-phenylpropanamido)propanoic acid, identified compound 5c as a potent mu-opioid receptor (MOR) agonist [1]. Compound 5c displayed a Ki of 6.1 nM in competitive binding assays and an IC50 of 11.5 nM for cAMP accumulation, with an Imax of 72% in HEK293 cells stably expressing MOR [2].

Opioid pharmacology G-protein coupled receptors Pain therapeutics

Antiproliferative Benzamide Series: Phenylpropanamido Substituent as Critical Pharmacophore

A series of 2-(3-phenylpropanamido)benzamides, which incorporate the identical phenylpropanamido moiety found in the target compound, were evaluated for in vitro antiproliferative activity against a panel of five human cancer cell lines [1]. The study identified several active compounds with growth inhibitory effects across K562 (leukemia), MCF-7 (breast), HCT-116 and HT26 (colon), and NCI H460 (NSCLC) cell lines, confirming that the phenylpropanamido group contributes to anticancer activity [2].

Anticancer agents Apoptosis induction Medicinal chemistry

Recommended Application Scenarios for (2R)-2-(3-phenylpropanamido)propanoic Acid Procurement


Chiral Building Block for AKR1C3 Inhibitor Synthesis

Researchers developing AKR1C3 inhibitors for castration-resistant prostate cancer (CRPC) or acute myeloid leukemia (AML) should procure (2R)-2-(3-phenylpropanamido)propanoic acid as a chiral starting material. As demonstrated by KV-37 (AKR1C3 IC50 = 66 nM, 109-fold selectivity over AKR1C2), the (2R)-phenylpropanamido-D-alanine scaffold yields potent and isoform-selective inhibitors [1]. The defined stereochemistry eliminates the need for chiral resolution during lead optimization, accelerating SAR campaigns and ensuring reproducible stereochemical outcomes.

HDAC Inhibitor Lead Generation and Optimization

Medicinal chemists targeting histone deacetylases (HDAC1, HDAC8) for oncology or epigenetic applications should utilize (2R)-2-(3-phenylpropanamido)propanoic acid as a core scaffold. The phenylpropanamido moiety is a validated pharmacophore in the HPPB series, with derivative 5j demonstrating HDAC IC50 = 0.3 μM and antiproliferative activity superior to SAHA against HCT116 and A549 cell lines [1]. Procurement of the chiral (2R)-enantiomer ensures consistent stereochemical input for structure-based design and docking studies.

GPCR Ligand Development (Mu-Opioid Receptor Agonists)

Investigators pursuing mu-opioid receptor (MOR) agonists or other GPCR-targeted therapeutics should source (2R)-2-(3-phenylpropanamido)propanoic acid for SAR studies. SAR analysis of LP1 derivatives identified the N-phenylpropanamido substituent as a key contributor to high-affinity MOR binding (Ki = 6.1 nM) and functional cAMP inhibition (IC50 = 11.5 nM) [1]. The compound serves as a privileged starting point for designing novel analgesics with potentially improved selectivity profiles.

Peptidomimetic and Chiral Catalyst Synthesis

Synthetic chemists engaged in peptidomimetic design or chiral catalyst development should procure (2R)-2-(3-phenylpropanamido)propanoic acid as a stereochemically pure D-amino acid conjugate. The (2R)-configuration confers specific three-dimensional geometry essential for inducing asymmetric induction in catalytic transformations and for mimicking D-amino acid residues in biologically active peptides [1]. The compound's carboxylic acid and amide functionalities provide orthogonal handles for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(3-phenylpropanamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.